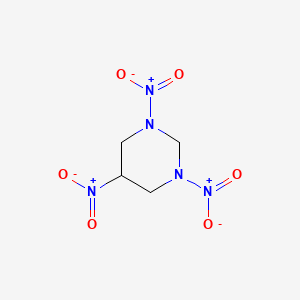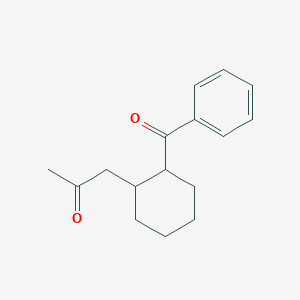
1,2,3,5-Oxathiadiazine, 4,6-bis(4-methylphenyl)-, 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5-Oxathiadiazine, 4,6-bis(4-methylphenyl)-, 2,2-dioxide is a chemical compound with the molecular formula C16H14N2O3S It is known for its unique structure, which includes an oxathiadiazine ring substituted with two 4-methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-Oxathiadiazine, 4,6-bis(4-methylphenyl)-, 2,2-dioxide typically involves the reaction of 4-methylbenzonitrile with sulfur trioxide. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the oxathiadiazine ring. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,5-Oxathiadiazine, 4,6-bis(4-methylphenyl)-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiadiazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as nitric acid or halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiadiazine derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Applications De Recherche Scientifique
1,2,3,5-Oxathiadiazine, 4,6-bis(4-methylphenyl)-, 2,2-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3,5-Oxathiadiazine, 4,6-bis(4-methylphenyl)-, 2,2-dioxide involves its interaction with molecular targets through its reactive functional groups. The oxathiadiazine ring can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-Thiadiazine derivatives
- 1,2,4-Oxadiazole derivatives
- 1,3,4-Oxadiazine derivatives
Uniqueness
1,2,3,5-Oxathiadiazine, 4,6-bis(4-methylphenyl)-, 2,2-dioxide is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
58010-22-3 |
|---|---|
Formule moléculaire |
C16H14N2O3S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
4,6-bis(4-methylphenyl)-1,2,3,5-oxathiadiazine 2,2-dioxide |
InChI |
InChI=1S/C16H14N2O3S/c1-11-3-7-13(8-4-11)15-17-16(21-22(19,20)18-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clé InChI |
OHYLMKLNTFTZBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NS(=O)(=O)OC(=N2)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


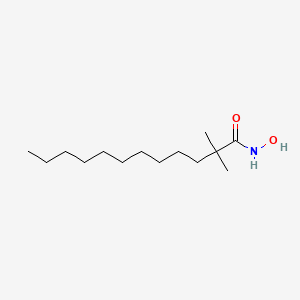
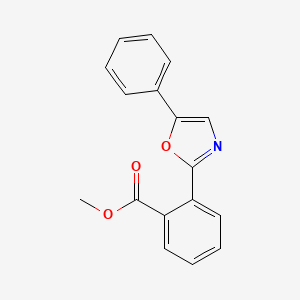


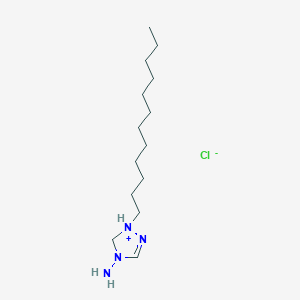


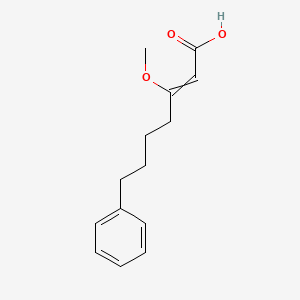

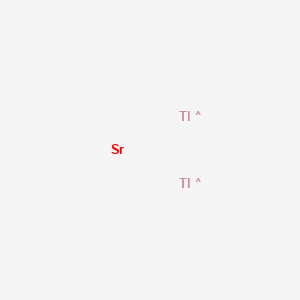

![1-(3-heptoxypropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14618593.png)
